molecular formula C11H9F3N4 B3057137 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine CAS No. 76970-16-6

3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine

Cat. No. B3057137
CAS RN: 76970-16-6
M. Wt: 254.21 g/mol
InChI Key: PXEUYRFAPQWCHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine is a chemical compound with the CAS Number: 76970-16-6 . It has a molecular weight of 254.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-hydrazino-6-[3-(trifluoromethyl)phenyl]pyridazine . The InChI code is 1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(16-15)18-17-9/h1-6H,15H2,(H,16,18) .


Physical And Chemical Properties Analysis

The compound has a melting point range of 160-164 degrees Celsius . It is a powder and is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine and related compounds have been a focus in the synthesis of new heterocyclic compounds. For instance, the synthesis of 6-[4-(1H-imidazol-1-yl)phenyl]-1,2,4-triazolo[4,3-b]pyridazines and related compounds, including hydrazine derivatives, has been explored due to their inotropic activity and potential as phosphodiesterase inhibitors (Sircar, 1985).

2. Biological Activities

  • Novel derivatives of 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have been synthesized and tested for various biological activities. Some derivatives have shown significant anticonvulsant activity (Samanta et al., 2011). Additionally, compounds derived from 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have been evaluated for their antimicrobial properties, showing significant activity in some cases (Shamroukh et al., 2013).

3. Antiviral Properties

  • Certain derivatives of 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine have demonstrated promising antiviral activities. For example, some triazolo[4,3-b]pyridazine derivatives showed significant activity against hepatitis-A virus (Shamroukh & Ali, 2008).

4. Antimicrobial Activity

  • Research on 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine derivatives has also extended into the study of their antimicrobial effects. Studies have synthesized and tested various derivatives for antimicrobial activity, with some compounds exhibiting potent effects against different microbial strains (El-Mariah et al., 2006).

5. Antitubercular and Antibacterial Effects

  • The antitubercular, antifungal, and antibacterial activities of 6-substituted phenyl-2-(3'-substituted phenyl pyridazin-6'-yl)-2,3,4,5-tetrahydropyridazin-3-ones, synthesized from 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine derivatives, have been investigated, showing a range of activities against various pathogens (Islam et al., 2008).

properties

IUPAC Name

[6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(16-15)18-17-9/h1-6H,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXEUYRFAPQWCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NN=C(C=C2)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508203
Record name 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine

CAS RN

76970-16-6
Record name Pyridazine, 3-hydrazinyl-6-[3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76970-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine
Reactant of Route 2
3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine
Reactant of Route 3
3-Hydrazinyl-6-[3-(trifluoromethyl)phenyl]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.